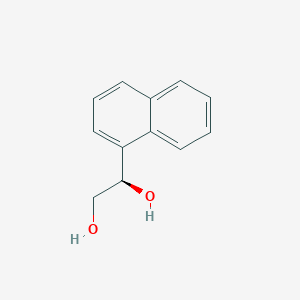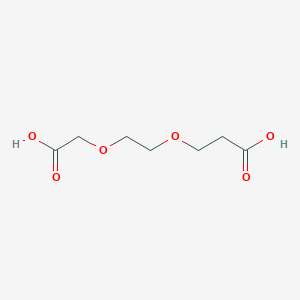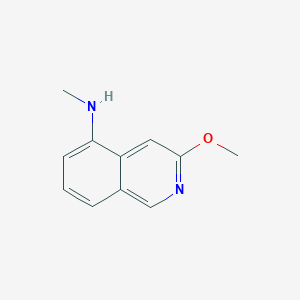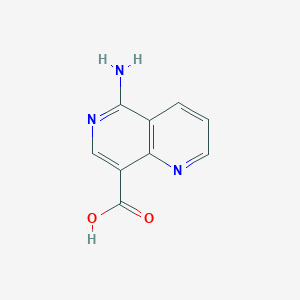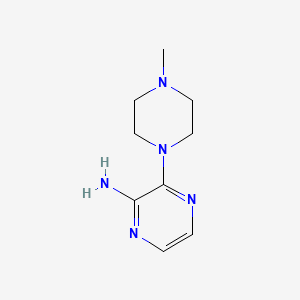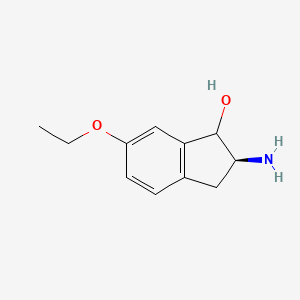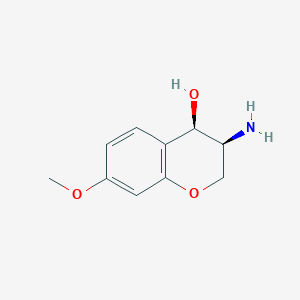
7-Methoxy-3-methyl-3,4-dihydronaphthalen-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methoxy-3-methyl-3,4-dihydronaphthalen-1(2H)-one is an organic compound belonging to the class of naphthalenones This compound is characterized by a methoxy group at the 7th position and a methyl group at the 3rd position on the naphthalenone ring It is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 7-Methoxy-3-methyl-3,4-dihydronaphthalen-1(2H)-on kann über verschiedene Synthesewege erfolgen. Ein gängiges Verfahren beinhaltet die Friedel-Crafts-Acylierung von 7-Methoxy-3-methyl-1-Tetralon mit einem geeigneten Acylierungsmittel in Gegenwart eines Lewis-Säure-Katalysators wie Aluminiumchlorid. Die Reaktionsbedingungen umfassen typischerweise das Rückflussköcheln der Reaktanten in einem geeigneten Lösungsmittel wie Dichlormethan oder Chloroform.
Industrielle Produktionsverfahren
Die industrielle Produktion von 7-Methoxy-3-methyl-3,4-dihydronaphthalen-1(2H)-on kann großtechnische Friedel-Crafts-Acylierungsprozesse umfassen. Der Einsatz von kontinuierlichen Fließreaktoren und optimierten Reaktionsbedingungen kann die Ausbeute und Reinheit des Produkts verbessern. Darüber hinaus werden Reinigungstechniken wie Umkristallisation und Säulenchromatographie eingesetzt, um die gewünschte Verbindung in hoher Reinheit zu erhalten.
Analyse Chemischer Reaktionen
Reaktionstypen
7-Methoxy-3-methyl-3,4-dihydronaphthalen-1(2H)-on unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Chinone oder andere oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Dihydro- oder Tetrahydroderivate umwandeln.
Substitution: Elektrophile und nucleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in den Naphthalenonring einführen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat, Chromtrioxid und Wasserstoffperoxid.
Reduktion: Als Reduktionsmittel werden Natriumborhydrid, Lithiumaluminiumhydrid und katalytische Hydrierung verwendet.
Substitution: Reagenzien wie Halogene, Alkylhalogenide und organometallische Verbindungen werden unter geeigneten Bedingungen eingesetzt.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Chinonen und anderen oxidierten Derivaten.
Reduktion: Bildung von Dihydro- und Tetrahydroderivaten.
Substitution: Einführung verschiedener funktioneller Gruppen wie Halogene, Alkyl- und Arylgruppen.
Wissenschaftliche Forschungsanwendungen
7-Methoxy-3-methyl-3,4-dihydronaphthalen-1(2H)-on hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Zwischenprodukt in der organischen Synthese zur Herstellung komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Wird auf seine potenziellen therapeutischen Anwendungen untersucht, insbesondere bei der Entwicklung neuer Medikamente.
Industrie: Wird bei der Synthese von Spezialchemikalien und -materialien eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 7-Methoxy-3-methyl-3,4-dihydronaphthalen-1(2H)-on hängt von seiner spezifischen Anwendung ab. In der medizinischen Chemie kann die Verbindung mit molekularen Zielstrukturen wie Enzymen, Rezeptoren oder DNA interagieren. Die Methoxy- und Methylgruppen am Naphthalenonring können die Bindungsaffinität und Selektivität der Verbindung gegenüber diesen Zielstrukturen beeinflussen. Die beteiligten Pfade können die Hemmung der Enzymaktivität, die Modulation der Rezeptorsignalisierung oder die Interferenz mit der DNA-Replikation umfassen.
Wirkmechanismus
The mechanism of action of 7-Methoxy-3-methyl-3,4-dihydronaphthalen-1(2H)-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The methoxy and methyl groups on the naphthalenone ring can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 7-Methoxy-1-Tetralon
- 3-Methyl-1-Tetralon
- 7-Methoxy-3,4-dihydronaphthalen-1(2H)-on
Einzigartigkeit
7-Methoxy-3-methyl-3,4-dihydronaphthalen-1(2H)-on ist durch das Vorhandensein sowohl von Methoxy- als auch von Methylgruppen am Naphthalenonring einzigartig. Dieses strukturelle Merkmal kann seine chemische Reaktivität und biologische Aktivität beeinflussen und es von anderen ähnlichen Verbindungen unterscheiden.
Eigenschaften
Molekularformel |
C12H14O2 |
|---|---|
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
7-methoxy-3-methyl-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C12H14O2/c1-8-5-9-3-4-10(14-2)7-11(9)12(13)6-8/h3-4,7-8H,5-6H2,1-2H3 |
InChI-Schlüssel |
ZXPNFVNIRFXYCV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC2=C(C=C(C=C2)OC)C(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






